Azido-PEG36-alcohol
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Overview
Description
Azido-PEG36-alcohol is a polyethylene glycol-based compound that contains an azide group and a terminal hydroxyl group. This compound is widely used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions. The hydrophilic polyethylene glycol spacer increases its solubility in aqueous media, making it a versatile reagent in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG36-alcohol is synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and hydroxyl groups. The general synthetic route includes:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride to form tosylated polyethylene glycol.
Azidation: The tosylated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Hydroxylation: The terminal hydroxyl group is introduced by reacting the azidated polyethylene glycol with a suitable hydroxylating agent
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride in the presence of a base such as pyridine.
Azidation in Bulk: The activated polyethylene glycol is then reacted with sodium azide in a solvent such as dimethylformamide.
Purification: The product is purified using techniques such as column chromatography to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
Azido-PEG36-alcohol primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and an alkyne group in the presence of a copper catalyst, forming a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as dibenzocyclooctyne or bicyclononyne without the need for a copper catalyst
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or dimethyl sulfoxide.
Strain-Promoted Alkyne-Azide Cycloaddition: Requires strained alkynes such as dibenzocyclooctyne or bicyclononyne in a solvent such as water or dimethyl sulfoxide
Major Products Formed
Scientific Research Applications
Azido-PEG36-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of functionalized polymers and materials for various industrial applications .
Mechanism of Action
Azido-PEG36-alcohol exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis. The polyethylene glycol spacer enhances solubility and biocompatibility, facilitating its use in biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG12-alcohol
- Azido-PEG24-alcohol
- Azido-PEG48-alcohol
Uniqueness
Azido-PEG36-alcohol is unique due to its longer polyethylene glycol spacer, which provides increased solubility and flexibility compared to shorter-chain analogs. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H145N3O36/c73-75-74-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-76/h76H,1-72H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHMRXOEZPHVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H145N3O36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1628.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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